Home > Products > Screening Compounds P129324 > Eritoran (tetrasodium)
Eritoran (tetrasodium) -

Eritoran (tetrasodium)

Catalog Number: EVT-12515801
CAS Number:
Molecular Formula: C66H122N2Na4O19P2
Molecular Weight: 1401.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Eritoran is classified as a small molecule drug and belongs to the category of TLR4 antagonists. It is derived from the lipid A component of the gram-negative bacterium Rhodobacter sphaeroides, which lacks potent agonistic activity but can inhibit LPS effects. The chemical formula for Eritoran is C66H126N2O19P2C_{66}H_{126}N_{2}O_{19}P_{2}, and it has a molar mass of approximately 1313.68 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Eritoran involves several key steps that transform natural lipid A analogs into a more potent antagonist. The process begins with the extraction of lipid A from Rhodobacter sphaeroides, followed by chemical modifications to enhance its stability and efficacy against TLR4 activation.

  1. Extraction: Lipid A is isolated from Rhodobacter sphaeroides using solvent extraction methods.
  2. Chemical Modification: The extracted lipid undergoes various chemical transformations, including phosphorylation and the introduction of sodium ions to yield the tetrasodium salt form.
  3. Purification: The final product is purified through chromatographic techniques to ensure high purity levels necessary for pharmacological testing.

This synthetic route allows for greater control over the compound's properties compared to natural extraction methods, making it easier to produce in larger quantities .

Molecular Structure Analysis

Structure and Data

Eritoran tetrasodium features a complex molecular structure characterized by its dimeric glycolipid nature. The compound's structure includes:

  • Hydrophobic Tail: Facilitates interaction with lipid membranes.
  • Hydrophilic Head: Contains phosphate groups that enhance solubility in physiological conditions.

The binding site for Eritoran on TLR4 is located within the hydrophobic pocket of MD2, a co-receptor essential for TLR4 signaling. By occupying this site, Eritoran prevents LPS from binding and triggering downstream signaling pathways .

Structural Data

  • IUPAC Name: Not specified in available data.
  • CAS Number: 185954-98-7.
  • Molecular Formula: C66H126N2O19P2C_{66}H_{126}N_{2}O_{19}P_{2}.
Chemical Reactions Analysis

Reactions and Technical Details

Eritoran acts primarily through competitive inhibition:

  1. Inhibition of LPS Binding: Eritoran competes with LPS for binding to MD2, thereby blocking TLR4 activation.
  2. Downstream Signaling Blockade: By preventing TLR4 dimerization, Eritoran inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

These mechanisms have been validated through both in vitro and in vivo studies, demonstrating Eritoran's ability to reduce inflammatory responses associated with endotoxin exposure .

Mechanism of Action

Process and Data

Eritoran's mechanism of action involves several steps:

  1. Binding to MD2: Eritoran binds to MD2, preventing LPS from engaging with TLR4.
  2. Inhibition of Dimerization: This binding inhibits the dimerization necessary for TLR4 signaling activation.
  3. Reduction of Cytokine Production: As a result, there is a significant decrease in the production of inflammatory cytokines, which are typically elevated during sepsis and other inflammatory conditions.

Research has shown that treatment with Eritoran leads to reduced mortality rates in animal models subjected to septic challenges, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.

Chemical Properties

Applications

Eritoran has been investigated primarily for its potential use in treating severe sepsis due to its ability to modulate inflammatory responses. Although it showed promise in early clinical trials, including Phase II studies that suggested possible survival benefits in specific patient subgroups, it ultimately failed to demonstrate efficacy in Phase III trials and was consequently discontinued .

Beyond sepsis, research continues into its application for various conditions linked to TLR4 signaling dysregulation, such as chronic inflammatory diseases, liver injury from ischemia-reperfusion events, and potentially other immune-mediated disorders .

Properties

Product Name

Eritoran (tetrasodium)

IUPAC Name

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

Molecular Formula

C66H122N2Na4O19P2

Molecular Weight

1401.6 g/mol

InChI

InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1

InChI Key

FEMINZOAAWPBPP-RHMAUSBNSA-J

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.